molecular formula C12H15BrO2 B1358367 Methyl 4-bromo-2-isobutylbenzoate

Methyl 4-bromo-2-isobutylbenzoate

Cat. No.: B1358367
M. Wt: 271.15 g/mol
InChI Key: RAERTAKCTCJYLK-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-isobutylbenzoate is a brominated aromatic ester characterized by a benzoate backbone substituted with a bromine atom at the para position and an isobutyl group at the ortho position.

Properties

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

IUPAC Name

methyl 4-bromo-2-(2-methylpropyl)benzoate

InChI

InChI=1S/C12H15BrO2/c1-8(2)6-9-7-10(13)4-5-11(9)12(14)15-3/h4-5,7-8H,6H2,1-3H3

InChI Key

RAERTAKCTCJYLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C=CC(=C1)Br)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence provided focuses on methyl esters of diterpenoid acids (e.g., sandaracopimaric acid methyl ester, communic acid methyl esters) and methyl shikimate, which differ significantly from Methyl 4-bromo-2-isobutylbenzoate in structure and origin. Below is a comparative analysis based on functional groups, spectral data, and applications:

Table 1: Key Features of this compound and Related Compounds

Compound Core Structure Functional Groups Spectral Data (NMR/FTIR) Applications/Context
This compound Aromatic benzoate Bromine, isobutyl, ester Not available in evidence Synthetic intermediate
Sandaracopimaric acid methyl ester (4) Diterpenoid methyl ester Carboxylic acid methyl ester GC-MS, PCA analysis Resin analysis (Austrocedrus)
Z-Communic acid methyl ester (9) Labdane diterpenoid ester Conjugated diene, ester GC-MS, PCA Resin chemotaxonomy
Methyl shikimate Cyclohexene carboxylic acid ester Hydroxyl, ester, alkene ¹H/¹³C NMR, FTIR, HPLC Natural product isolation

Structural and Functional Differences

Aromatic vs. Terpenoid Backbones: this compound is aromatic, whereas sandaracopimaric acid methyl ester (4) and communic acid esters (8, 9) are diterpenoids with fused cyclohexane/cyclopentane systems. Methyl shikimate () features a cyclohexene ring with hydroxyl and ester groups, distinct from brominated aromatics. The bromine substituent in this compound enhances electrophilic reactivity, unlike the non-halogenated terpenoid esters in the evidence .

Spectroscopic Signatures: NMR: Methyl shikimate shows characteristic peaks for hydroxyl (δ 5–6 ppm in ¹H NMR) and cyclohexene protons (δ 5.3–5.8 ppm) , absent in brominated aromatics. Terpenoid esters (e.g., compound 4) exhibit signals for methyl groups on diterpene skeletons (δ 0.7–1.5 ppm) . FTIR: Bromine’s C-Br stretch (~500–600 cm⁻¹) would distinguish this compound from terpenoid esters, which display strong ester C=O stretches (~1720 cm⁻¹) .

Chromatographic Behavior: Gas chromatography (GC) data for diterpenoid methyl esters () highlight retention times influenced by molecular weight and polarity. For example, sandaracopimaric acid methyl ester (4) elutes earlier than communic acid esters due to lower polarity . This compound, with higher polarity from bromine, would likely show distinct retention compared to these compounds.

Biological and Synthetic Relevance: Diterpenoid esters (e.g., ferruginol (11)) are studied for antimicrobial properties , while methyl shikimate is a biosynthetic intermediate .

Limitations of the Analysis

The evidence lacks direct data on this compound, necessitating extrapolation from structurally dissimilar compounds. Key gaps include:

  • Absence of NMR/FTIR data for brominated benzoates.
  • No chromatographic profiles for halogenated aromatic esters.

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